molecular formula C11H8BrNO2 B6152961 methyl 5-bromoquinoline-6-carboxylate CAS No. 1801937-95-0

methyl 5-bromoquinoline-6-carboxylate

Cat. No. B6152961
CAS RN: 1801937-95-0
M. Wt: 266.1
InChI Key:
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Description

Methyl 5-bromoquinoline-6-carboxylate (MBQC) is an organic compound that is widely used in scientific research due to its unique properties. MBQC is a versatile compound that is used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Methyl 5-bromoquinoline-6-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. methyl 5-bromoquinoline-6-carboxylate is also used in the development of drugs, as it can be used to modify the structure of existing drugs to improve their therapeutic effects. In addition, methyl 5-bromoquinoline-6-carboxylate is used in biochemical and physiological studies, as it can be used to study the effects of different compounds on biological systems.

Mechanism of Action

The mechanism of action of methyl 5-bromoquinoline-6-carboxylate is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, methyl 5-bromoquinoline-6-carboxylate may interact with proteins and other molecules in the body to alter their functions.
Biochemical and Physiological Effects
Methyl 5-bromoquinoline-6-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer and cardiovascular disease. In addition, methyl 5-bromoquinoline-6-carboxylate has been shown to have an antioxidant effect and to reduce the risk of certain neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 5-bromoquinoline-6-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is relatively easy to synthesize. In addition, it is a stable compound and can be stored for long periods of time without degrading. However, methyl 5-bromoquinoline-6-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be toxic in high doses, so it is important to use caution when handling and using methyl 5-bromoquinoline-6-carboxylate in the laboratory.

Future Directions

Methyl 5-bromoquinoline-6-carboxylate has many potential future applications. It could be used in the development of new drugs, as it can be used to modify existing drugs to improve their therapeutic effects. In addition, it could be used to study the effects of different compounds on biological systems, as well as to study the mechanisms of action of different compounds. Finally, methyl 5-bromoquinoline-6-carboxylate could be used in the synthesis of new compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals.

Synthesis Methods

Methyl 5-bromoquinoline-6-carboxylate is synthesized through a reaction between 5-bromoquinoline and methyl bromoacetate. The reaction is carried out in an organic solvent, such as dichloromethane, in the presence of a base, such as sodium hydroxide. The reaction can be completed in a few hours and yields a product that is over 95% pure.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 5-bromoquinoline-6-carboxylate can be achieved through a multi-step process involving the bromination of quinoline, followed by carboxylation and methylation reactions.", "Starting Materials": [ "Quinoline", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Dimethyl sulfate", "Methanol", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Bromination of quinoline", "Quinoline is dissolved in a mixture of bromine and glacial acetic acid. The reaction mixture is stirred at room temperature for several hours until the desired level of bromination is achieved. The product is then filtered and washed with water to remove any impurities.", "Step 2: Carboxylation of brominated quinoline", "The brominated quinoline is dissolved in a solution of sodium hydroxide and carbon dioxide. The mixture is heated under reflux for several hours until the carboxylation reaction is complete. The product is then filtered and washed with water to remove any impurities.", "Step 3: Methylation of carboxylated quinoline", "The carboxylated quinoline is dissolved in a mixture of methanol and dimethyl sulfate. The reaction mixture is stirred at room temperature for several hours until the desired level of methylation is achieved. The product is then filtered and washed with diethyl ether to remove any impurities.", "Step 4: Formation of methyl 5-bromoquinoline-6-carboxylate", "The methylated quinoline is dissolved in a mixture of methanol and sodium hydroxide. The reaction mixture is stirred at room temperature for several hours until the desired level of esterification is achieved. The product is then filtered and washed with water to remove any impurities. The final product is methyl 5-bromoquinoline-6-carboxylate." ] }

CAS RN

1801937-95-0

Product Name

methyl 5-bromoquinoline-6-carboxylate

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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